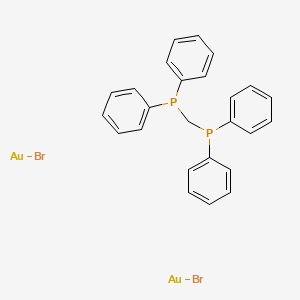
Bis(bromogold(I)) bis(diphenylphosphino)methane
Vue d'ensemble
Description
Bis(bromogold(I)) bis(diphenylphosphino)methane is a coordination compound with the molecular formula C25H22Au2Br2P2 and a molecular weight of 938.13 g/mol. It consists of a central methylene group bonded to two diphenylphosphino groups and two bromogold(I) units.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting bis(diphenylphosphino)methane (dppm) with bromogold(I) chloride (AuBr) in a suitable solvent such as dichloromethane (DCM) at room temperature.
Stepwise Synthesis: Another method involves the stepwise addition of bromogold(I) chloride to bis(diphenylphosphino)methane in the presence of a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and automated systems to handle the reagents and products efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form gold(III) complexes.
Reduction: Reduction reactions can lead to the formation of gold(I) complexes with different ligands.
Substitution: The compound can participate in substitution reactions where the bromine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles can be used to replace the bromine atoms, such as thiols and amines.
Major Products Formed:
Gold(III) Complexes: Oxidation reactions can yield gold(III) complexes with different ligands.
Gold(I) Complexes: Reduction reactions can produce gold(I) complexes with various ligands.
Substituted Compounds: Substitution reactions can result in the formation of new gold(I) complexes with different substituents.
Applications De Recherche Scientifique
Bis(bromogold(I)) bis(diphenylphosphino)methane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold-based catalysts and materials.
Biology: The compound is employed in studies related to gold nanoparticles and their biological interactions.
Industry: The compound is utilized in the production of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism by which bis(bromogold(I)) bis(diphenylphosphino)methane exerts its effects involves its ability to coordinate with various ligands and metal ions. The molecular targets and pathways involved depend on the specific application, such as catalysis, biological interactions, or material synthesis.
Comparaison Avec Des Composés Similaires
Bis(chlorogold(I)) bis(diphenylphosphino)methane: Similar to bis(bromogold(I)) bis(diphenylphosphino)methane but with chlorine instead of bromine.
Bis(tributylphosphine)gold(I) chloride: Another gold(I) complex with different ligands.
Uniqueness: this compound is unique due to its specific combination of bromogold(I) units and bis(diphenylphosphino)methane ligands, which provide distinct chemical and physical properties compared to other gold(I) complexes.
Propriétés
IUPAC Name |
bromogold;diphenylphosphanylmethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P2.2Au.2BrH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNWUSHJESDUQV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Br[Au].Br[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Au2Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676992 | |
| Record name | Bromogold--methylenebis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72476-68-7 | |
| Record name | Bromogold--methylenebis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



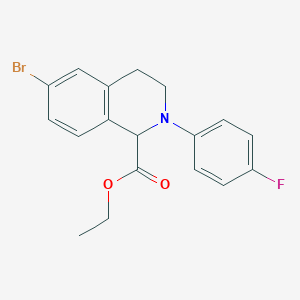



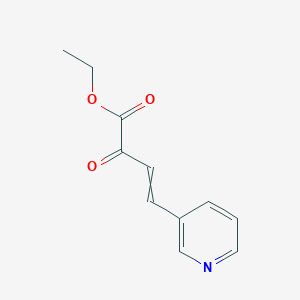

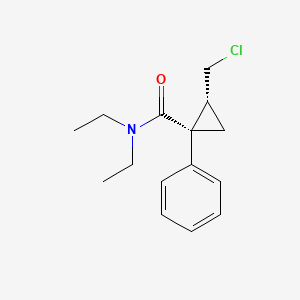
![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)
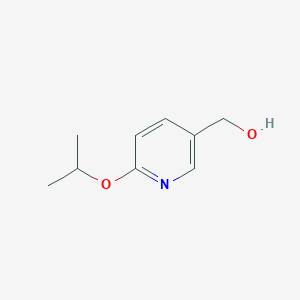

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)

